ethyl 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a substituted phenyl ring (4-chloro-2-fluoro) and an ethyl carboxylate group at position 4 of the pyrazole core.
The pyrazole scaffold is synthesized via cyclocondensation reactions, often involving hydrazine hydrate and ethoxymethylenecyanoacetate intermediates . X-ray diffraction studies on related compounds, such as ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, reveal planar pyrazole rings and intermolecular hydrogen bonding involving the amino and carboxylate groups, which stabilize the crystal lattice .
Properties
IUPAC Name |
ethyl 5-amino-1-(4-chloro-2-fluorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-4-3-7(13)5-9(10)14/h3-6H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXWCEPCPXPUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of 4-chloro-2-fluoroaniline with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the desired pyrazole derivative. The final step involves esterification with ethanol under acidic conditions to obtain the ethyl ester form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticoagulant Drug Discovery
One of the most significant applications of ethyl 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate is in the discovery of anticoagulant drugs. Research indicates that derivatives of pyrazole compounds can act as inhibitors for Factor XIa (FXIa), an important target in anticoagulation therapy. A study highlighted the synthesis of a lead compound that exhibited a Ki value of 90.37 nM against FXIa, demonstrating promising in vitro inhibitory potency and coagulation activity.
Synthesis of Tranquilizers
The compound also plays a role in the synthesis of tranquilizers. For instance, it serves as an intermediate in the preparation of zolazepam, a benzodiazepine derivative. The synthesis involves acylation processes where this compound is utilized to create key intermediates necessary for producing tranquilizing agents.
Anti-inflammatory and Anti-cancer Properties
Research has suggested that compounds containing the pyrazole ring, including this compound, exhibit anti-inflammatory and anti-cancer activities. These pharmacological properties are attributed to their ability to interact with various biological targets, potentially leading to new therapeutic options for treating inflammatory diseases and cancers.
Case Study 1: FXIa Inhibitors
A notable study focused on the development of FXIa inhibitors using derivatives similar to this compound. The research demonstrated that modifications to the pyrazole structure could enhance binding affinity and selectivity towards FXIa, paving the way for novel anticoagulant therapies.
Case Study 2: Tranquilizer Synthesis
In another investigation, researchers explored the synthesis pathways involving this compound as an intermediate for tranquilizers. The study provided insights into optimizing reaction conditions to improve yield and purity, which are critical for pharmaceutical applications .
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s function.
Comparison with Similar Compounds
Key Observations :
- Nitro vs. Amino Groups: Compounds like QAHJER (2,4-dinitrophenyl) exhibit reduced solubility due to nitro groups, whereas the amino group in the target compound improves hydrogen-bonding capacity, critical for protein interactions .
Physicochemical Properties
- Melting Points : The 4-fluoro analog (CAS 138907-68-3) has a melting point of 153–154°C , while the 4-bromo derivative’s higher molecular weight (310.15 vs. 299.70) suggests increased van der Waals interactions, though its melting point remains unreported .
- Hydrogen Bonding: IR spectroscopy of ethyl 5-amino-1-(2-(4-chlorophenyl)-2-hydroxyethyl)-1H-pyrazole-4-carboxylate confirms NH₂ (3448 cm⁻¹) and C=O (1685 cm⁻¹) vibrations, similar to the target compound .
Biological Activity
Ethyl 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate, identified by CAS number 1416339-26-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H11ClFN3O2 |
| Molecular Weight | 283.69 g/mol |
| CAS Number | 1416339-26-8 |
| SMILES | CCOC(c1cnn(c2ccc(cc2F)[Cl])c1N)=O |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound was tested against several pathogens. The results showed:
- Minimum Inhibitory Concentration (MIC) : Values ranged from 0.22 to 0.25 μg/mL for the most active derivatives.
- Minimum Bactericidal Concentration (MBC) : The compound displayed bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound's anticancer potential has been explored in various studies. Notably:
- In vitro studies demonstrated that certain pyrazole derivatives, including this compound, inhibited the proliferation of cancer cells such as HepG2 (liver cancer) and HeLa (cervical cancer) cells.
- Specific growth inhibition percentages were reported: 54.25% for HepG2 and 38.44% for HeLa cells, while showing minimal toxicity to normal fibroblasts (growth percentage = 80.06%) .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also noteworthy:
- A review highlighted that compounds similar to this compound exhibited significant COX-2 inhibitory activities, suggesting their potential use in treating inflammatory conditions .
- Experimental models demonstrated that these compounds could reduce inflammation effectively with minimal side effects on gastric tissues .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its analogs:
-
Antimicrobial Study :
- Five derivatives were assessed for their antimicrobial efficacy.
- The compound exhibited strong inhibition against multiple bacterial strains with promising MIC values.
-
Anticancer Evaluation :
- A series of pyrazole compounds were screened for cytotoxicity against various cancer cell lines.
- This compound showed significant growth inhibition in selected cancer cells while sparing normal cells.
- Anti-inflammatory Assessment :
Q & A
Q. What are the established synthetic routes for ethyl 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. One common route involves reacting substituted phenylhydrazines (e.g., 4-chloro-2-fluorophenylhydrazine) with β-ketoesters or cyanoacrylates. For example, 4-fluorophenylhydrazine hydrochloride reacts with 2-cyano-3-ethoxyacrylic acid ethyl ester under reflux in ethanol to yield the pyrazole core, followed by purification via recrystallization (e.g., MeOH/water) . Alternative methods may involve Biginelli-type reactions with aldehydes, thioureas, and β-ketoesters under acidic conditions . Key parameters include temperature control (e.g., 80–100°C), solvent selection (ethanol, DMF), and stoichiometric ratios of reagents.
Q. How is the compound characterized structurally and spectroscopically?
Methodological Answer: Characterization involves:
- NMR spectroscopy : H and C NMR confirm substituent positions. For example, aromatic protons appear at δ 7.53–7.68 ppm (d, J=9.1 Hz) for the 4-chloro-2-fluorophenyl group, while the ethyl ester resonates as a triplet at δ 1.27 ppm (t, J=7.1 Hz) .
- Mass spectrometry : APCI-MS typically shows [M+H] peaks at m/z 316, consistent with the molecular formula .
- Elemental analysis : Used to verify purity (>97%) and elemental composition .
Q. What are the critical purity considerations for this compound in biological assays?
Methodological Answer: Purity is assessed via HPLC (reverse-phase C18 columns, acetonitrile/water gradients) and TLC (silica gel, ethyl acetate/hexane eluent). Impurities often arise from incomplete cyclization or ester hydrolysis. Recrystallization in MeOH/water or column chromatography (silica gel, 60–120 mesh) is recommended to achieve >97% purity .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?
Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict degradation pathways. The ester group is susceptible to hydrolysis under acidic/basic conditions, with activation energies (~25–30 kcal/mol) calculated for cleavage. Thermo-gravimetric analysis (TGA) corroborates thermal stability up to 153–154°C, aligning with experimental mp data .
Q. How can contradictions in spectroscopic data across studies be resolved?
Methodological Answer: Discrepancies in NMR shifts (e.g., δ variation in aromatic protons) often stem from solvent effects (DMSO vs. CDCl) or tautomerism. Use of deuterated solvents with controlled pH and 2D NMR (COSY, HSQC) resolves ambiguities. For mass spectrometry, high-resolution ESI-MS (HRMS) distinguishes isotopic patterns from impurities .
Methodological Guidance
Q. What strategies optimize reaction yields for derivatives of this compound?
Q. How do crystallographic software tools (e.g., SHELXL, ORTEP) refine structural models?
SHELXL employs least-squares refinement against data, with constraints for hydrogen atoms. ORTEP-III visualizes thermal ellipsoids and intermolecular interactions. For example, refinement of 2125 reflections with and ensures accurate bond-length precision (±0.002 Å) .
Data Contradictions & Resolution
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
